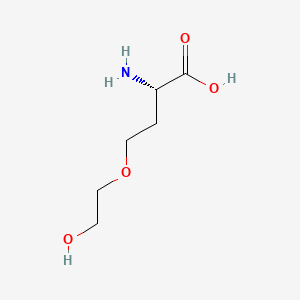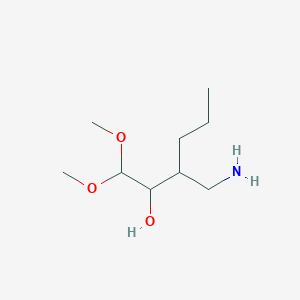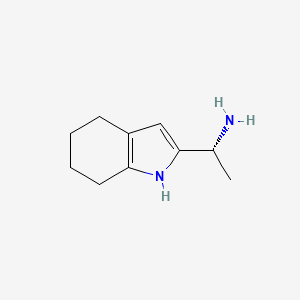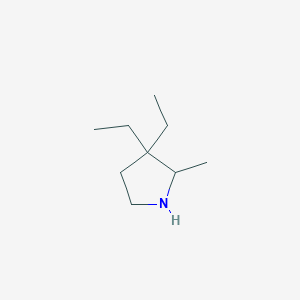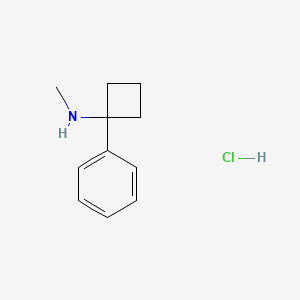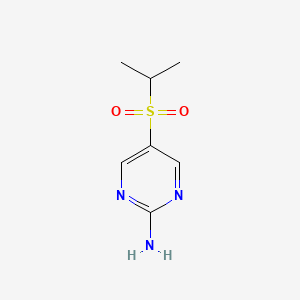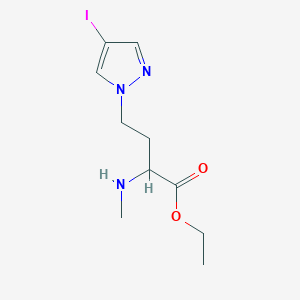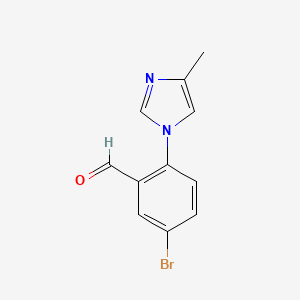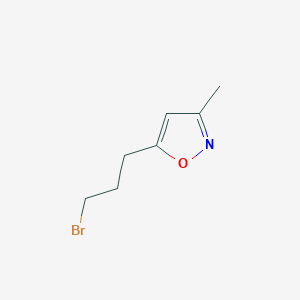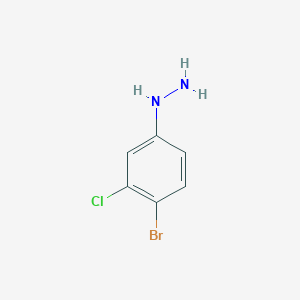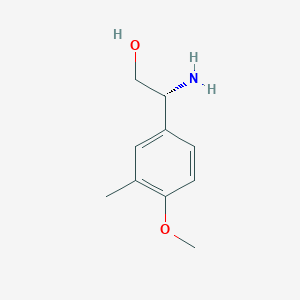
(E)-4-(3-fluorophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure
Métodos De Preparación
The synthesis of 4-(3-fluorophenyl)but-3-en-2-one typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde to produce the desired α,β-unsaturated ketone. The reaction is often carried out under solventless conditions to enhance efficiency .
Another method involves the Luche reduction, where 4-(3-fluorophenyl)but-3-en-2-one is reduced to 4-(3-fluorophenyl)but-3-en-2-ol using sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) .
Análisis De Reacciones Químicas
4-(3-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: As mentioned, it can be reduced to 4-(3-fluorophenyl)but-3-en-2-ol using NaBH4 and CeCl3
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparación Con Compuestos Similares
4-(3-Fluorophenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(2-Fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
4-(4-Fluorophenyl)but-3-en-2-one: Another positional isomer with the fluorine atom at the para position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the fluorine atom on the phenyl ring.
Propiedades
Número CAS |
38675-91-1 |
|---|---|
Fórmula molecular |
C10H9FO |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(E)-4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
Clave InChI |
HMPIVEBXKYNVET-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=CC=C1)F |
SMILES canónico |
CC(=O)C=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


